molecular formula C7H5N3O2 B13452079 2-Amino-5-cyanonicotinic acid

2-Amino-5-cyanonicotinic acid

Cat. No.: B13452079
M. Wt: 163.13 g/mol
InChI Key: BCYBXGJLVUBRMH-UHFFFAOYSA-N
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Description

2-Amino-5-cyanonicotinic acid is a heterocyclic organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of an amino group at the second position and a cyano group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyanonicotinic acid typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyanonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of 2-Amino-5-aminonicotinic acid.

    Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-cyanonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromonicotinic acid
  • 2-Amino-5-chloronicotinic acid
  • 2-Amino-5-nitronicotinic acid

Uniqueness

2-Amino-5-cyanonicotinic acid is unique due to the presence of both an amino group and a cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. Compared to its analogs, the cyano group provides additional reactivity, allowing for a broader range of chemical transformations and applications .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

2-amino-5-cyanopyridine-3-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c8-2-4-1-5(7(11)12)6(9)10-3-4/h1,3H,(H2,9,10)(H,11,12)

InChI Key

BCYBXGJLVUBRMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)C#N

Origin of Product

United States

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